2-(2-Chloro-4-fluorophenylthio)acetic acid

Descripción general

Descripción

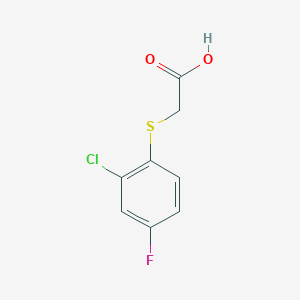

2-(2-Chloro-4-fluorophenylthio)acetic acid is an organic compound with the molecular formula C8H6ClFO2S and a molecular weight of 220.65 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to an acetic acid moiety via a thioether linkage. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenylthio)acetic acid typically involves the reaction of 2-chloro-4-fluorothiophenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 2-chloro-4-fluorothiophenol attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the thioether bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Chloro-4-fluorophenylthio)acetic acid can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenylthioacetic acids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

- 2-(2-Chloro-4-fluorophenylthio)acetic acid serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic compounds, including pharmaceuticals and agrochemicals. The compound can participate in various chemical reactions such as acylation and alkylation, making it a versatile building block for synthetic chemists .

Reactivity and Functionalization

- The presence of both chlorine and fluorine atoms enhances the reactivity of this compound, allowing for functionalization at multiple sites. This property is particularly useful for creating derivatives with tailored biological activities .

Biological Applications

Antimicrobial Properties

- Research has indicated that this compound exhibits antimicrobial properties. Studies suggest its potential effectiveness against various bacterial strains, which positions it as a candidate for developing new antimicrobial agents.

Anticancer Research

- Preliminary investigations have explored the compound's anticancer properties. Its mechanism of action may involve the inhibition of specific cellular pathways that are crucial for cancer cell proliferation. Ongoing studies aim to elucidate these mechanisms further and assess its efficacy in cancer treatment protocols .

Pharmaceutical Development

Drug Discovery

- In the pharmaceutical industry, this compound is being investigated as a lead compound for drug discovery. Its unique structure allows it to interact with various biological targets, potentially leading to the development of novel therapeutics for diseases such as cancer and bacterial infections .

Formulation Development

- The compound's chemical stability under different conditions makes it suitable for formulation into drug delivery systems. Research is ongoing to optimize its solubility and bioavailability, which are critical factors in the efficacy of pharmaceutical formulations .

Agricultural Applications

Pesticidal Properties

- Recent patents have highlighted the potential use of this compound as a pesticide or herbicide. Its effectiveness against specific pests could provide an environmentally friendly alternative to traditional agrochemicals .

Crop Protection

- The compound's ability to inhibit certain plant pathogens makes it a candidate for crop protection products. Research is focused on understanding its mode of action in plants and optimizing its application rates for maximum efficacy .

Summary Table of Applications

| Application Area | Description | Current Research Focus |

|---|---|---|

| Chemical Synthesis | Intermediate for organic synthesis; versatile building block | Reaction pathways and functionalization methods |

| Biological Applications | Antimicrobial and anticancer properties | Mechanisms of action and efficacy studies |

| Pharmaceutical Development | Lead compound for drug discovery; formulation into drug delivery systems | Solubility optimization and bioavailability |

| Agricultural Applications | Potential use as pesticide/herbicide; crop protection | Mode of action studies and application rates |

Case Studies

-

Antimicrobial Activity Study

- A study investigated the antimicrobial effects of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibitory effects at specific concentrations, suggesting its potential utility in developing new antibiotics.

-

Anticancer Mechanism Exploration

- Research focusing on the anticancer properties revealed that the compound may induce apoptosis in cancer cells through mitochondrial pathways. Further studies are needed to confirm these findings and explore its application in cancer therapy.

-

Pesticide Efficacy Assessment

- Field trials assessing the efficacy of this compound as a pesticide showed promising results against aphid populations, indicating its potential role in integrated pest management strategies.

Mecanismo De Acción

The mechanism of action of 2-(2-Chloro-4-fluorophenylthio)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The thioether linkage may also play a role in its biological activity by facilitating interactions with thiol-containing biomolecules .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-4-fluorophenylacetic acid

- 2-Chloro-4-fluorothiophenol

- 2-(2-Chlorophenylthio)acetic acid

Uniqueness

2-(2-Chloro-4-fluorophenylthio)acetic acid is unique due to the combination of chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The thioether linkage further distinguishes it from other similar compounds, providing unique properties that can be exploited in various applications .

Actividad Biológica

2-(2-Chloro-4-fluorophenylthio)acetic acid, with the chemical formula C10H8ClFOS and CAS No. 175135-76-9, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Weight : 232.68 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

- Structure : The compound features a chlorofluorophenyl group attached to a thioacetic acid moiety, which is significant for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The thioether group is known to enhance the lipophilicity of the compound, facilitating its penetration into biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing arylthio groups. For instance, derivatives with similar structures have shown effectiveness against resistant strains of bacteria such as Mycobacterium tuberculosis and Moraxella catarrhalis .

Study 1: Antimicrobial Efficacy

A study reported that compounds with arylthio groups exhibited significant antimicrobial activity against M. tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 6.25 μg/ml to 12.5 μg/ml for various derivatives . The introduction of electron-withdrawing groups such as fluorine at specific positions on the aromatic ring was found to enhance this activity.

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of thio-derivatives has shown that the position and nature of substituents greatly influence biological activity. For example, compounds with halogenated aryl moieties were more active than their non-halogenated counterparts . This indicates that the electronic properties imparted by these substituents are crucial for enhancing the compound's efficacy.

Biological Activity Table

Propiedades

IUPAC Name |

2-(2-chloro-4-fluorophenyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2S/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCXMJQJLXZIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384210 | |

| Record name | 2-(2-CHLORO-4-FLUOROPHENYLTHIO)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-76-9 | |

| Record name | 2-[(2-Chloro-4-fluorophenyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-CHLORO-4-FLUOROPHENYLTHIO)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.